(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester
Description
Properties
IUPAC Name |
ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-22-16(20)12-7-6-9-14-10-8-11-15(13-14)19-17(21)23-18(2,3)4/h7-8,10-13H,5H2,1-4H3,(H,19,21)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYUBVJKITXMK-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and Protection Sequence
The meta-aminophenyl moiety is synthesized via nitration/reduction or directed ortho-metalation. Boc protection employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
-
Dissolve 3-aminophenylboronic acid (1.0 equiv) in THF/H₂O (3:1).
-
Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).
-
Stir at 25°C for 12 h. Isolate via extraction (EtOAc) and column chromatography (hexanes/EtOAc 4:1).
Critical Parameters :
-
Excess Boc₂O ensures complete protection, avoiding residual amine participation in subsequent cross-couplings.
-
Aqueous workup removes unreacted Boc₂O and inorganic salts.
Alkyne Installation via Sonogashira Coupling
Palladium-Catalyzed Cross-Coupling
The alkyne segment is introduced using Sonogashira conditions, adapting protocols from cyclopentene ester syntheses:
Reaction Setup :
-
Boc-protected aryl halide (1.0 equiv), methyl pent-4-ynoate (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (10 mol%).
-
Solvent: Degassed DMF/Et₃N (3:1).
-
Temperature: 60°C, 8 h under N₂.
Outcome :
Challenges :
-
Homocoupling of alkynes minimized by rigorous exclusion of O₂.
-
Steric hindrance from the Boc group necessitates elevated temperatures.
Stereoselective Olefination for (E)-Configuration
Wittig Reaction with Modified Ylides
To install the (E)-double bond, a stabilized ylide is generated from methyl triphenylphosphonium bromide and NaHMDS:
Procedure :
-
Generate ylide in THF at −78°C.
-
Add alkyne-containing aldehyde (1.0 equiv) dropwise.
-
Warm to 25°C, stir 2 h.
Results :
Heck Coupling Alternative
As observed in diazo ester syntheses, Pd-mediated coupling between alkenyl halides and terminal alkynes offers complementary stereocontrol:
Conditions :
-
Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.0 equiv).
-
Solvent: DMF at 80°C, 6 h.
Outcome :
Esterification and Final Assembly
Methyl Ester Formation
Carboxylic acid intermediates are esterified using methyl iodide under basic conditions, as demonstrated in valine derivative syntheses:
Optimized Protocol :
-
Dissolve acid (1.0 equiv) in DMSO.
-
Add K₂CO₃ (3.0 equiv) and MeI (1.5 equiv).
-
Stir at 25°C for 12 h.
Workup :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | (E)-Selectivity | Complexity |
|---|---|---|---|---|
| Sonogashira + Heck | Pd-catalyzed coupling | 72% | >98% | High |
| Wittig + Alkyne coupling | Ylide olefination | 68% | 90% | Moderate |
| Tandem coupling | One-pot strategy | 65% | 95% | Very High |
Trade-offs :
-
Sonogashira/Heck : Superior selectivity but requires stringent anhydrous conditions.
-
Wittig route : Lower cost but moderate stereocontrol.
Spectroscopic Validation
¹H NMR Characterization
IR Spectroscopy
Industrial-Scale Considerations
Catalyst Recycling
Chemical Reactions Analysis
(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties, particularly in the fields of oncology and neurology. Studies have shown that it may exhibit anti-cancer activity by inhibiting specific enzymes involved in tumor growth and metastasis . Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Biochemical Studies
The compound has been utilized in various biochemical assays to study enzyme interactions and mechanisms of action. For instance, it has been shown to selectively inhibit certain proteases involved in cellular signaling pathways, which can be crucial for understanding disease mechanisms and developing targeted therapies .
Organic Synthesis
In organic chemistry, (E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for further modifications and derivatizations that are essential in creating new compounds with desired properties .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxicity at low concentrations. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Enzyme Inhibition
Another research focused on the compound's role as an enzyme inhibitor highlighted its potential use in treating neurodegenerative diseases. The study revealed that it could inhibit calpain enzymes, which are implicated in neurodegeneration. This suggests a pathway for developing neuroprotective agents based on this compound .
Mechanism of Action
The mechanism of action of (E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active phenylpent-2-en-4-ynoate moiety, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Functional Group and Structural Comparisons
The table below highlights key structural and functional differences between the target compound and analogous esters, carbamates, and Boc-protected derivatives:
Key Comparative Insights
Boc Protection vs. Other Carbamates : The Boc group in the target compound offers superior stability under basic conditions compared to carbamates like those in and , which may hydrolyze more readily. However, Boc is labile under acidic conditions, limiting its use in low-pH environments .
Ester Reactivity : The methyl ester group in the target compound hydrolyzes slower than ethyl esters (e.g., and ) but faster than bulky allyl esters (). This balance makes it suitable for controlled-release prodrug designs .
Alkyne Functionality : The conjugated alkyne in the target compound enables click chemistry applications, a feature absent in compounds like ’s dichloro-substituted ester or ’s glycoside derivative.
Lipophilicity and Bioavailability: The Boc-protected phenyl group increases lipophilicity (logP ~3.2 estimated), enhancing membrane permeability compared to hydrophilic glycosides () but reducing solubility relative to hydroxymethylphenoxy derivatives () .
Biological Activity
(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester is a compound of interest due to its potential biological activities and applications in therapeutic contexts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound exhibits various biological activities, primarily through modulation of cellular pathways involved in apoptosis, inflammation, and cell cycle regulation. Notably, it interacts with several key proteins and pathways:
- Apoptosis Regulation : It influences the Bcl-2 family proteins and caspases, which are crucial for the apoptosis signaling pathway. The compound has been shown to induce apoptosis in certain cancer cell lines by promoting mitochondrial dysfunction and activating caspase cascades .
- Inflammation Modulation : Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-15, which is implicated in autoimmune disorders. Its inhibitory effects on peripheral blood mononuclear cells (PBMCs) suggest potential applications in treating inflammatory diseases .
In Vitro Studies
A series of in vitro studies have assessed the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibits proliferation |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.
Case Studies
- Breast Cancer Treatment : A study investigated the compound's effect on MCF-7 cells, revealing that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathway activation. The study utilized flow cytometry to analyze apoptotic markers, confirming the compound's efficacy .
- Autoimmune Disorders : In a preclinical model of rheumatoid arthritis, the administration of this compound significantly reduced IL-15 levels and associated inflammatory markers, suggesting its therapeutic potential in managing autoimmune conditions .
Pharmacokinetics and Toxicology
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for the compound:
- Absorption : Moderate permeability predicted across intestinal membranes.
- Toxicity : No significant toxicity observed in animal models at therapeutic doses.
- Metabolism : Primarily metabolized via hepatic pathways with minimal accumulation.
Q & A
How can the purity of this compound be validated after synthesis?
Answer:
Purity assessment requires a combination of analytical techniques:
- HPLC : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm UV detection. Compare retention times against a certified reference standard.
- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals, such as the tert-butoxycarbonyl (Boc) group’s quaternary carbon at ~80 ppm and the methyl ester resonance near 3.7 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <2 ppm mass accuracy to rule out impurities .
What experimental conditions optimize the introduction of the Boc protecting group during synthesis?
Answer:
The Boc group is typically introduced using:
- Reagents : Boc anhydride (1.2 equiv) in anhydrous dichloromethane.
- Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to catalyze the reaction.
- Conditions : Stir at 0°C for 30 minutes, then warm to room temperature for 6 hours. Monitor progress via TLC (hexane/ethyl acetate, 3:1). Quench with aqueous NaHCO to remove excess reagent .
How can computational methods predict the reactivity of the conjugated enyne moiety?
Answer:
Advanced computational approaches include:
- Density Functional Theory (DFT) : Perform B3LYP/6-31G* calculations to map electron density and identify reactive sites (e.g., electrophilic α,β-unsaturated ester regions).
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict regioselectivity in cycloaddition or nucleophilic attack.
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance .
What strategies resolve discrepancies in 1H^1H1H NMR data, such as unexpected splitting patterns?
Answer:
Address spectral contradictions by:
- Variable-Temperature NMR : Probe dynamic processes (e.g., rotamer interconversion) by acquiring spectra from 25°C to -40°C.
- 2D Experiments : Use HSQC to correlate - signals and NOESY to confirm spatial proximity of substituents.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally homologous alkyne esters in CCDC 1901024 .
How should stability studies be designed to evaluate degradation under biological assay conditions?
Answer:
- Accelerated Stability Testing : Incubate the compound in phosphate buffers (pH 2–9) at 37°C for 72 hours. Analyze degradation via LC-MS, focusing on hydrolysis of the methyl ester (expected fragment at m/z [M-32]).
- Light Sensitivity : Expose to UV (254 nm) and visible light for 24 hours; quantify photodegradation products.
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 200°C to guide storage protocols .
What advanced techniques characterize the (E)-stereochemistry of the α,β-unsaturated system?
Answer:
- NOESY NMR : Look for cross-peaks between the β-vinylic proton and the adjacent phenyl group to confirm the trans configuration.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra of (E) and (Z) isomers.
- X-ray Diffraction : Resolve the double bond geometry, as validated in crystal structures of analogous enyne derivatives .
How can side reactions during Sonogashira coupling be minimized in the synthesis?
Answer:
- Catalyst System : Use Pd(PPh) (5 mol%) and CuI (10 mol%) in degassed THF/triethylamine (3:1).
- Temperature Control : Maintain 60°C to balance reaction rate and byproduct suppression.
- Byproduct Monitoring : Employ GC-MS to detect homocoupled alkynes (e.g., diyne peaks) and adjust stoichiometry accordingly .
What analytical workflows ensure batch-to-batch consistency in academic synthesis?
Answer:
-
Quality Control Metrics :
Parameter Method Acceptance Criteria Purity HPLC ≥98% (area normalization) Residual Solvents GC-MS <500 ppm (ICH guidelines) Heavy Metals ICP-MS <10 ppm (USP limits) -
FT-IR Spectroscopy : Validate carbonyl stretches (Boc: ~1690 cm; ester: ~1720 cm) .
How does steric hindrance from the tert-butyl group influence reaction pathways?
Answer:
- Steric Maps : Generate using molecular modeling software (e.g., Schrödinger) to visualize hindered sites.
- Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected analogs in nucleophilic acyl substitutions.
- Competitive Experiments : Compete with smaller protecting groups (e.g., acetyl) to quantify steric effects .
What protocols validate the compound’s compatibility with common coupling reagents in peptide synthesis?
Answer:
- Activation Testing : React with HATU/DIPEA in DMF and monitor carbamate formation via NMR (if fluorinated reagents are used).
- Stability Screening : Incubate with EDCI/HOBt for 24 hours; analyze ester hydrolysis by NMR (loss of methyl ester peak).
- LC-MS Tracking : Identify adducts or decomposition products during coupling to amino acid residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
